molecular formula C8H10O B097265 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol CAS No. 19547-01-4

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol

Cat. No. B097265
CAS RN: 19547-01-4
M. Wt: 131.22 g/mol
InChI Key: WAPNOHKVXSQRPX-KIVWUKIISA-N
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Description

The compound "1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as phenyl groups and substituted ethanones or ethanols. These compounds are characterized by their molecular structures, vibrational frequencies, and crystallography data. They are synthesized through different reactions, including Knoevenagel condensation and hydrolysis, and their properties are analyzed using various spectroscopic methods and theoretical calculations like DFT and NBO analysis .

Synthesis Analysis

The synthesis of related compounds involves reactions such as the Knoevenagel condensation between 2-methylpyridine and benzaldehyde, which yields 1-phenyl-2-(2-pyridyl)ethanol without the need for a catalyst or solvent . Another compound, 1-phenyl-1,2-ethanediol, is synthesized from the hydrolysis of epoxy styrene in a water medium . These methods highlight the potential pathways that could be adapted for the synthesis of "1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol," suggesting that similar solvent-free conditions or hydrolysis reactions might be applicable.

Molecular Structure Analysis

The molecular structure of these compounds is determined using techniques such as single-crystal X-ray diffraction, which reveals the crystalline systems and space groups they belong to . The geometrical parameters obtained from these studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which in turn affects the compound's reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various analyses, including HOMO-LUMO studies, which provide insights into the charge transfer within the molecules . The presence of electronegative groups like carbonyl or cyano groups influences the reactivity, making certain regions of the molecule more prone to nucleophilic or electrophilic attacks . These studies are essential for predicting the behavior of "1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol" in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized by spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy . These techniques provide information on vibrational frequencies, hydrogen bonding, and electronic transitions. Additionally, theoretical calculations like DFT and QTAIM are used to predict thermodynamic parameters and analyze noncovalent interactions . The molecular docking studies also suggest potential biological activities, such as inhibitory activity against various proteins .

Scientific Research Applications

Structure-Activity Relationships

  • A study on a series of analogues of SKF-96365, including 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol, revealed significant effects on endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry in lymphocyte cell lines (Dago et al., 2018).

Organic Synthesis and Catalysis

  • Research involving 1-phenyl-2-propyn-1-ol, a related compound, demonstrated its activation in the formation of allenylidene derivatives and alkenylcarbyne complexes, highlighting its utility in organic synthesis (Bustelo et al., 2007).
  • The synthesis of various deuteriated acids, including those related to 1-phenyl-2-propen-1-ol, was achieved through the crossed Kolbe electrolysis method, showing the compound's significance in creating isotopically labeled molecules (Tashiro et al., 1991).
  • A study on cytochrome P450cam-catalyzed oxidation of trans-1-phenyl-2-vinylcyclopropane, which is structurally similar to 1-(2H_5_)Phenyl(2H_4_)ethan-1-ol, provided insights into the oxidation mechanisms of similar compounds (Miller et al., 1992).

Biocatalysis and Asymmetric Synthesis

  • Candida parapsilosis SYB-1 was used for the asymmetric conversion of 1-phenyl-1,2-ethanediol, highlighting the biocatalytic potential of compounds like 1-(2H_5_)Phenyl(2H_4_)ethan-1-ol in producing optically active alcohols (Nie Yao, 2003).

Photophysical Properties

  • The study of PtAg2 acetylide complexes supported with various ligands, including those derived from 1-phenyl-2-propyn-1-ol, provided insights into their photophysical properties and applications in organic light-emitting diodes (Shu et al., 2017).

Crystal Structure Analysis

  • An investigation into the crystal structure of 1-phenyl-1,2-ethanediol, a similar compound, offered insights into the intermolecular interactions and crystal packing, which can be relevant for understanding the properties of 1-(2H_5_)Phenyl(2H_4_)ethan-1-ol (Bikas et al., 2019).

properties

IUPAC Name

1,2,2,2-tetradeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-KIVWUKIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575819
Record name 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol

CAS RN

19547-01-4
Record name α-(Methyl-d3)benzene-2,3,4,5,6-d5-methan-α-d-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19547-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 300 ml glass-lined autoclave equipped with a Teflon stir shaft and blade and thermowell was charged with methanol (25 ml) and "TS-1" titanium silicalite catalyst (0.73g), followed by liquid propylene (16 mL; 0.20 mole). The autoclave was heated to 37° C. by means of an external coil attached to a circulating bath. A crude oxidant mixture (100 mL) obtained by air oxidation of alpha-methyl benzyl alcohol and containing 5.15 weight percent hydrogen peroxide was charged to an Isco pump and added to the contents of the autoclave over a 1 hour period. The reaction mixture exothermed to 45° C. and was stirred at this temperature for an additional 2 hours after addition was completed. The pressure dropped from 120 psia to ca. 42 psia during the reaction. The external heating cord was replaced with an ice bath and the liquid contents of the autoclave cooled to 20° C. The autoclave was vented and the head removed for product sampling. The reaction product was analyzed by iodometric titration (residual hydrogen peroxide) and gas chromatography (organic products). The results are shown in Table I below (Example 6). Epoxide selectivity with respect to olefin was over 99%, with no detectable amount of propylene glycol and less than 1% of 2-methoxy-1-propanol and 1-methoxy-2-propanol being produced.
[Compound]
Name
glass-lined
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
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0 (± 1) mol
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reactant
Reaction Step One
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16 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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25 mL
Type
reactant
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Quantity
0.73 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Continuing, using these immobilized beads as catalyst, 400 ml of distilled water equal to 20 times the weight of tartary buckwheat curd were added as reaction solvent. After making the temperature of the distilled water 35° C. using a constant-temperature shaking culturing vessel, 201 mg of ±-1-phenylethanol were added as substrate after which the conditions of the culturing vessel were set to 55 rpm and substrate conversion was performed for 8 days. (S)-1-phenylethanol was obtained at a conversion rate of 50%, optical purity of 95% e.e. and yield of 42% by going through the fourth and fifth steps under similar conditions as used with green pea protein. The yield of the formed acetophenone was 51% (102 mg).
Quantity
0 (± 1) mol
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400 mL
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solvent
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Synthesis routes and methods III

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-phenylethanol (201 mg) requires 6 days by going through bioconversion to acetophenone accompanying sterically selective oxidation of (R)-1-phenylethanol to obtain 122 mg of (S)-1-phenylethanol at a yield of 61%. Optical purity was obtained at 98% e.e.
Quantity
201 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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